molecular formula C12H16N2O3S B14916275 n-Isobutyl-5-(methylthio)-2-nitrobenzamide

n-Isobutyl-5-(methylthio)-2-nitrobenzamide

Cat. No.: B14916275
M. Wt: 268.33 g/mol
InChI Key: XDZRLKLTXWXFNT-UHFFFAOYSA-N
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Description

n-Isobutyl-5-(methylthio)-2-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of an isobutyl group, a methylthio group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isobutyl-5-(methylthio)-2-nitrobenzamide typically involves the nitration of a suitable benzamide precursor followed by the introduction of the isobutyl and methylthio groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration of the benzamide ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the desired compound. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

n-Isobutyl-5-(methylthio)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

n-Isobutyl-5-(methylthio)-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-Isobutyl-5-(methylthio)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with biological macromolecules. The isobutyl and methylthio groups contribute to the compound’s overall chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • n-Isobutyl-5-(methylamino)-2-nitrobenzamide
  • n-Isobutyl-5-(methylthio)-2-aminobenzamide
  • n-Isobutyl-5-(methylthio)-2-chlorobenzamide

Uniqueness

n-Isobutyl-5-(methylthio)-2-nitrobenzamide is unique due to the presence of both the nitro and methylthio groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

N-(2-methylpropyl)-5-methylsulfanyl-2-nitrobenzamide

InChI

InChI=1S/C12H16N2O3S/c1-8(2)7-13-12(15)10-6-9(18-3)4-5-11(10)14(16)17/h4-6,8H,7H2,1-3H3,(H,13,15)

InChI Key

XDZRLKLTXWXFNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)SC)[N+](=O)[O-]

Origin of Product

United States

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